4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The imidazole moiety can be introduced via nucleophilic substitution reactions using 2-ethylimidazole as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes, while the thiazole ring may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-Ethylimidazole: A simpler imidazole derivative used as a building block in organic synthesis.
4-Chloro-1,3-thiazole-5-carbaldehyde: A related thiazole compound without the imidazole moiety.
2-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazole: A similar compound lacking the aldehyde group.
Uniqueness
4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the imidazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8ClN3OS |
---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
4-chloro-2-(2-ethylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3OS/c1-2-7-11-3-4-13(7)9-12-8(10)6(5-14)15-9/h3-5H,2H2,1H3 |
InChI Key |
ZWOVZLBIPWNRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
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